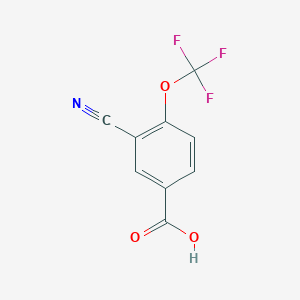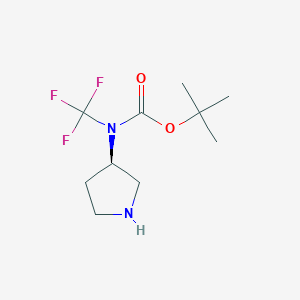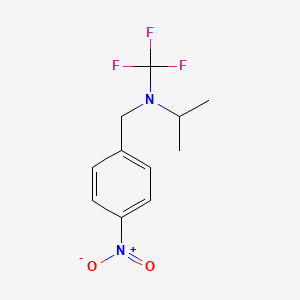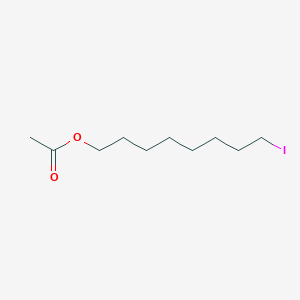
8-iodooctyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodooctyl acetate is an organic compound with the molecular formula C10H19IO2 It is an ester formed from the reaction of 8-iodooctanol and acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodooctyl acetate typically involves the esterification of 8-iodooctanol with acetic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The general reaction can be represented as follows:
[ \text{C}8\text{H}{17}\text{I} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{19}\text{IO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.
Analyse Chemischer Reaktionen
Types of Reactions
8-Iodooctyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 8-hydroxyoctyl acetate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of octyl acetate.
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 8-iodooctanol and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: 8-Hydroxyoctyl acetate
Reduction: Octyl acetate
Hydrolysis: 8-Iodooctanol and acetic acid
Wissenschaftliche Forschungsanwendungen
8-Iodooctyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes for tracking biological processes.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other iodinated compounds.
Wirkmechanismus
The mechanism of action of 8-iodooctyl acetate involves its reactivity due to the presence of the iodine atom and the ester functional group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by the molecular structure, which allows for the interaction with various reagents and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, lacking the iodine atom.
8-Bromooctyl acetate: Similar structure but with a bromine atom instead of iodine.
8-Chlorooctyl acetate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
8-Iodooctyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing different pathways and products.
Eigenschaften
Molekularformel |
C10H19IO2 |
|---|---|
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
8-iodooctyl acetate |
InChI |
InChI=1S/C10H19IO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
InChI-Schlüssel |
YSBDAKNDDWUXSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


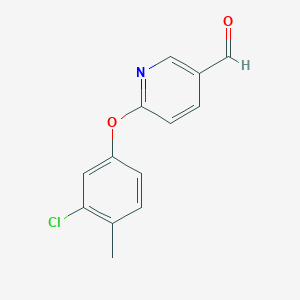
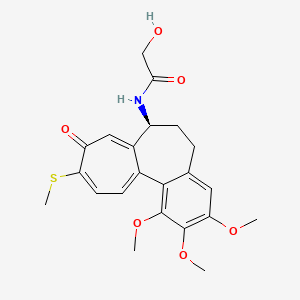

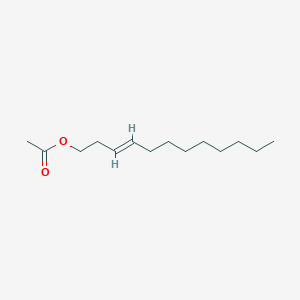
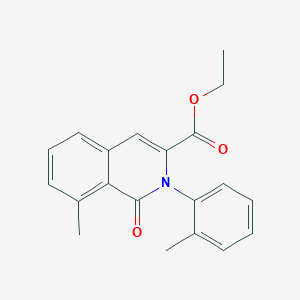
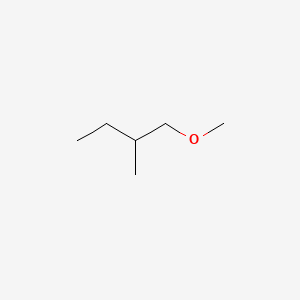
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)

![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)

